Semustine
Overview
Description
Mechanism of Action
Target of Action
Semustine, an alkylating nitrosourea compound, primarily targets DNA . The targets of the interstrand cross-link forming are specifically the N-7 of guanine, O-6 of adenine , and other sites on the purine bases .
Mode of Action
This compound’s mode of action involves the alkylation of DNA , which inhibits DNA replication and transcription . By adding alkyl groups to the DNA strands, this compound forms cross-links between DNA bases, leading to the disruption of the double helix structure . This can lead to the inactivation of particular DNA repair enzymes .
Biochemical Pathways
This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . This nitrosourea decomposes swiftly and spontaneously into two very reactive intermediates, chloroethyl diazohydroxide and organic isocyanate, as do all nitrosoureas .
Pharmacokinetics
Due to its lipophilic property, this compound can cross the blood-brain barrier for the chemotherapy of brain tumours, where it interferes with DNA replication in the rapidly-dividing tumour cells . This compound, just as lomustine, is administered orally . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of DNA replication and transcription, leading to cell death . This makes it effective in the treatment of various types of tumours .
Action Environment
Environmental factors can induce changes in gene expression without altering DNA sequence through mechanisms including DNA methylation, histone post-translational modifications (PTMs), chromatin remodeling, and non-coding RNAs . While specific studies on how environmental factors influence this compound’s action are limited, it’s reasonable to assume that factors such as diet, lifestyle, and exposure to other chemicals could potentially influence its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Semustine plays a crucial role in biochemical reactions by alkylating DNA, which leads to the formation of DNA interstrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription . This compound interacts with various enzymes and proteins, including DNA repair enzymes, which it inactivates through alkylation and carbamoylation . This interaction disrupts the normal function of these enzymes, leading to cell death in rapidly dividing tumor cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by interfering with DNA replication . This interference leads to cell cycle arrest and apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and inhibiting the repair mechanisms . The compound’s ability to cross the blood-brain barrier makes it particularly effective against brain tumors .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent cross-links between nucleophilic DNA bases through alkylation . This process denatures the DNA double helix and inhibits the separation of DNA strands, thereby preventing DNA replication and transcription . This compound metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . The compound also creates carbonium ions, which impede various enzyme processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound undergoes rapid chemical decomposition and oxidative metabolism after oral administration . Over time, the compound’s metabolites continue to exert anti-tumor activity by maintaining their alkylating properties . Long-term effects observed in in vitro and in vivo studies include cumulative toxicity, such as thrombocytopenia and leukopenia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits tumor growth by causing DNA damage and cell death . At high doses, the compound exhibits toxic effects, including nephrotoxicity, hepatotoxicity, and pulmonary fibrosis . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized by the cytochrome P450 mono-oxygenase system, which hydroxylates the cyclohexyl ring carbons and the 2-chloroethyl sidechain . The resulting hydroxylated metabolites retain their alkylating and anti-tumor activity . The compound’s metabolism involves oxidative processes that contribute to its rapid chemical decomposition and distribution across tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues due to its lipophilic nature . After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and distributed across tissues . This compound’s ability to cross the blood-brain barrier allows it to target brain tumors effectively . The compound’s distribution is facilitated by its interaction with transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it exerts its DNA-alkylating effects . The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with DNA and disrupts cellular processes . This localization is crucial for its anti-tumor activity, as it allows this compound to effectively interfere with DNA replication and transcription in rapidly dividing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Semustine involves a systematic scheme revolving around N-nitrosourea compounds. The process begins with the reaction of phosgene with aziridine to produce the intermediate di(aziridin-1-yl)methanone. This intermediate reacts with hydrochloric acid, opening the aziridine rings to form 1,3-bis(2-chloroethyl)urea. This compound is then nitrosated using sodium nitrite in formic acid, resulting in the formation of carmustine (BCNU). Carmustine is decomposed in the presence of 4-methylcyclohexylamine, leading to the formation of this compound after a second nitrosation step .
Industrial Production Methods
In industrial settings, an alternative method involves using 1-chloro-2-isocyanatoethyl as a starting material alongside cyclohexylamine. Triethylamine (TEA) is used as a catalyst to achieve the final step, where nitrosation is performed using either sodium nitrite or tert-butyl nitrite .
Chemical Reactions Analysis
Types of Reactions
Semustine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic conditions, this compound undergoes hydrolysis, forming chlorocarbonium ions.
Protonation: Protonation of the carbonyl oxygen stabilizes the compound under acidic conditions.
Common Reagents and Conditions
Sodium Nitrite: Used for nitrosation reactions.
Formic Acid: Provides the acidic environment for nitrosation.
Hydrochloric Acid: Opens aziridine rings during synthesis.
Major Products Formed
Chlorocarbonium Ion: Formed during hydrolysis under acidic conditions.
DNA Cross-links: Result from alkylation reactions.
Scientific Research Applications
Semustine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Investigated for its effects on DNA replication and transcription.
Medicine: Primarily used in chemotherapy for treating brain tumors, Hodgkin’s lymphoma, and other solid tumors.
Industry: Explored for its potential in drug delivery systems using dendrimers.
Comparison with Similar Compounds
Semustine is part of the nitrosourea class of compounds, which includes:
- Carmustine (BCNU)
- Lomustine (CCNU)
- Nimustine
- Streptozocin
Compared to these compounds, this compound is unique due to its 4-methylcyclohexyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier . This makes it particularly effective against brain tumors, setting it apart from other nitrosoureas.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVBPDQNARYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19993 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031603, DTXSID301170045 | |
Record name | Semustine | |
Source | EPA DSSTox | |
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Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
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Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19993 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19993 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SEMUSTINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |
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Color/Form |
Crystals | |
CAS No. |
13909-09-6, 33073-59-5, 33185-87-4 | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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Record name | Semustine | |
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Record name | Semustine [USAN:INN] | |
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Record name | trans-Methyl CCNU | |
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Record name | cis-Methyl CCNU | |
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Record name | Semustine | |
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Record name | semustine | |
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Record name | Semustine | |
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Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
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Record name | SEMUSTINE, CIS- | |
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Record name | SEMUSTINE, TRANS- | |
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Melting Point |
147 °F (NTP, 1992), 64 °C (decomposes) | |
Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
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